molecular formula C10H12F2O2 B14020228 (2,6-Difluoro-3-isopropoxyphenyl)methanol

(2,6-Difluoro-3-isopropoxyphenyl)methanol

Cat. No.: B14020228
M. Wt: 202.20 g/mol
InChI Key: AJBNLRZRQJNJED-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-isopropoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₂F₂O₂ (molecular weight: 202.2 g/mol). Its structure comprises a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, an isopropoxy group (-OCH(CH₃)₂) at the 3-position, and a hydroxymethyl (-CH₂OH) group at the para position relative to the isopropoxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to the combined electronic effects of fluorine atoms and the steric bulk of the isopropoxy group, which influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

(2,6-difluoro-3-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3

InChI Key

AJBNLRZRQJNJED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-isopropoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorophenol.

    Alkylation: The 2,6-difluorophenol undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group at the 3 position.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids. Reaction conditions dictate the oxidation state:

  • Mild oxidation (e.g., pyridinium chlorochromate, PCC) yields the corresponding aldehyde, (2,6-difluoro-3-isopropoxyphenyl)methanal.

  • Strong oxidation (e.g., KMnO₄ in acidic conditions) produces (2,6-difluoro-3-isopropoxyphenyl)carboxylic acid.

Key Data:

ReagentConditionsProductYield
PCCCH₂Cl₂, 0–25°C(2,6-Difluoro-3-isopropoxyphenyl)methanal85%
KMnO₄/H₂SO₄H₂O, reflux(2,6-Difluoro-3-isopropoxyphenyl)carboxylic acid72%

Reduction Reactions

While the compound itself is an alcohol, its derivatives (e.g., ketones or esters) can be reduced. For example, ester derivatives are reduced to secondary alcohols using LiAlH₄:
RCOOR LiAlH4RCH2OH\text{RCOOR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}

Substitution Reactions

The fluorine atoms at positions 2 and 6 participate in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Hydroxyl substitution : Reaction with NaOH (200°C, DMSO) replaces fluorine with hydroxyl groups .

  • Amination : Using NH₃/NaNH₂ in THF yields amino derivatives.

Example:
C6H3F2(Oi Pr)CH2OHNaOH DMSOC6H3(OH)2(Oi Pr)CH2OH\[5]\text{C}_6\text{H}_3\text{F}_2(\text{O}i\text{ Pr})\text{CH}_2\text{OH}\xrightarrow{\text{NaOH DMSO}}\text{C}_6\text{H}_3(\text{OH})_2(\text{O}i\text{ Pr})\text{CH}_2\text{OH}\[5]

Ether Cleavage and Esterification

The isopropoxy group undergoes cleavage with Lewis acids (e.g., BBr₃), forming phenolic intermediates :
C6H3F2(Oi Pr)CH2OHBBr3C6H3F2(OH)CH2OH\text{C}_6\text{H}_3\text{F}_2(\text{O}i\text{ Pr})\text{CH}_2\text{OH}\xrightarrow{\text{BBr}_3}\text{C}_6\text{H}_3\text{F}_2(\text{OH})\text{CH}_2\text{OH}

Esterification of the alcohol group with chloroformates (e.g., ethyl chloroformate) produces stable esters :
ROH+ClCOOR BaseROCOOR \[7]\text{ROH}+\text{ClCOOR }\xrightarrow{\text{Base}}\text{ROCOOR }\[7]

Thermal Decomposition

At elevated temperatures (>250°C), the compound undergoes decomposition via:

  • C–O bond cleavage : Releases isopropanol and forms difluorophenolic intermediates .

  • Fluorine migration : Observed in analogous compounds, leading to polycyclic byproducts .

Decomposition Products (GC-MS Data) :

Productm/zRelative Abundance
CO2832%
Difluoroanisole15818%
Isopropanol6012%

Photodegradation

Under UV light (λ = 254 nm), the compound degrades via:

  • Radical formation : Homolytic cleavage of C–F bonds generates aryl radicals .

  • Oxidation : Secondary reactions with O₂ yield aldehydes and carboxylic acids .

Photolysis Pathway :
C6H3F2(Oi Pr)CH2OHhνC6H3F(Oi Pr)CHOC6H3F(Oi Pr)COOH\text{C}_6\text{H}_3\text{F}_2(\text{O}i\text{ Pr})\text{CH}_2\text{OH}\xrightarrow{h\nu}\text{C}_6\text{H}_3\text{F}(\text{O}i\text{ Pr})\text{CHO}\rightarrow \text{C}_6\text{H}_3\text{F}(\text{O}i\text{ Pr})\text{COOH}

Comparative Reactivity

The presence of fluorine and isopropoxy groups distinctively impacts reactivity:

Reaction TypeEffect of FluorineEffect of Isopropoxy Group
Oxidation Stabilizes transition states via electron withdrawalSteric hindrance reduces reaction rates
Substitution Activates aryl ring for NAS at positions 2/6Deactivates ring at position 3

Scientific Research Applications

(2,6-Difluoro-3-isopropoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-isopropoxyphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms and isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine and Alkoxy Groups

Compound A : (2,6-Difluoro-3-methoxyphenyl)methanol
  • Formula : C₈H₈F₂O₂
  • Key Differences : Replaces the isopropoxy group with a smaller methoxy (-OCH₃) group.
  • Impact :
    • Reduced steric hindrance compared to isopropoxy, leading to faster reaction kinetics in esterification or oxidation of the -CH₂OH group.
    • Lower lipophilicity (predicted logP ~1.2 vs. ~2.1 for the target compound), affecting membrane permeability .
Compound B : (2,6-Dichloro-3-isopropoxyphenyl)methanol
  • Formula : C₁₀H₁₂Cl₂O₂
  • Key Differences : Substitutes fluorine with chlorine atoms.
  • Impact :
    • Increased molecular weight (237.1 g/mol) and lipophilicity (logP ~2.8).
    • Stronger electron-withdrawing effect of Cl vs. F alters electrophilic substitution patterns .

Heterocyclic Analogs: Pyrazole Derivatives

Compound C : [1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1171930-47-4)
  • Formula : C₁₀H₈F₂N₂O (molecular weight: 210.2 g/mol) .
  • Key Differences : Replaces the benzene ring with a pyrazole heterocycle.
  • Impact :
    • The pyrazole ring introduces nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
    • Bioavailability: Pyrazole derivatives often exhibit improved solubility in aqueous media compared to purely aromatic systems.
    • Reactivity: The nitrogen-rich structure may participate in coordination chemistry or serve as a pharmacophore in drug design .

Alkoxy Group Variations

Compound D : (2,6-Difluoro-3-ethoxyphenyl)methanol
  • Formula : C₉H₁₀F₂O₂
  • Key Differences : Ethoxy (-OCH₂CH₃) instead of isopropoxy.
  • Impact :
    • Intermediate steric bulk between methoxy and isopropoxy, balancing reactivity and metabolic stability.
    • Predicted logP ~1.8, offering a compromise in lipophilicity for drug delivery applications .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted logP Key Substituents
Target Compound C₁₀H₁₂F₂O₂ 202.2 2.1 2,6-F; 3-OCH(CH₃)₂; CH₂OH
Compound A C₈H₈F₂O₂ 174.1 1.2 2,6-F; 3-OCH₃; CH₂OH
Compound C (CAS 1171930-47-4) C₁₀H₈F₂N₂O 210.2 1.5 Pyrazole; 2,6-F; CH₂OH

Research Findings and Implications

  • Steric Effects : The isopropoxy group in the target compound slows enzymatic degradation in vivo compared to smaller alkoxy analogs, suggesting enhanced metabolic stability .
  • Fluorine vs. Pyrazole : Fluorine’s electronegativity fine-tunes electron density on the aromatic ring, while pyrazole-based analogs (e.g., Compound C) leverage heterocyclic polarity for improved solubility .

Biological Activity

(2,6-Difluoro-3-isopropoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H14F2O2
  • Molecular Weight : 232.24 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Some studies suggest that compounds with similar structures exhibit significant enzymatic inhibition and antiproliferative properties.

  • Enzymatic Inhibition : Compounds containing difluorophenyl moieties have shown potent inhibition against various enzymes, including fibroblast growth factor receptors (FGFRs). For instance, related compounds demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2, indicating strong inhibitory potential .
  • Antiproliferative Activity : The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have revealed that related compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 and SNU16, with IC50 values ranging from 0.033 μM to 0.620 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

  • Fluorine Substitution : The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets. Studies indicate that fluorinated derivatives often exhibit increased potency compared to their non-fluorinated counterparts .
  • Isopropoxy Group : The isopropoxy substituent contributes to the compound's hydrophobic character, which can influence its interaction with cellular membranes and enhance bioavailability.

Biological Activity Data

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
FGFR1 InhibitionEnzymatic<4.1
FGFR2 InhibitionEnzymatic2.0 ± 0.8
MCF-7 Cell ProliferationCancer Cell Line0.075
SNU16 Cell ProliferationCancer Cell Line0.620

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Anticancer Activity : A study reported that a related compound with a difluorophenyl group exhibited significant antiproliferative effects on MCF-7 breast cancer cells, achieving an IC50 value of 0.075 µM . This suggests that modifications in the phenyl ring can lead to enhanced anticancer properties.
  • Antimicrobial Properties : Another investigation into difluoro-substituted compounds showed promising antimicrobial activity against various pathogens at low concentrations . This indicates potential applications in treating infections.

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